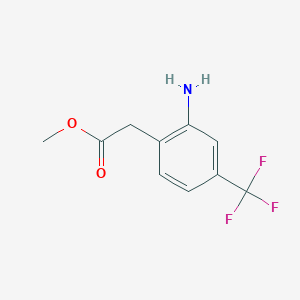

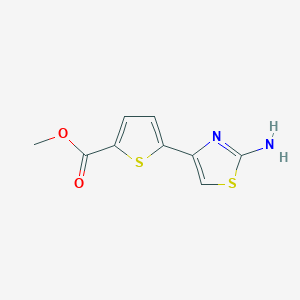

![molecular formula C24H16OS B1507637 S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate CAS No. 356590-07-3](/img/structure/B1507637.png)

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate

Vue d'ensemble

Description

Molecular Structure Analysis

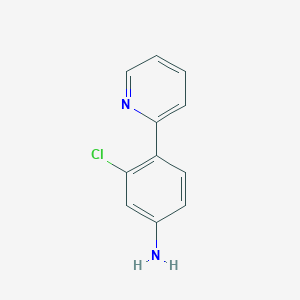

The molecular formula of the compound is C24H16OS . It has a molecular weight of 352.45 . The SMILES string of the compound isCC(=O)Sc1ccc(cc1)C#Cc2ccc(cc2)C#Cc3ccccc3 . Chemical Reactions Analysis

When synthesizing complex compounds for self-assembled monolayers, deprotecting a free thiol from its protected derivative using hydrolyzing agents is one method to obtain inherently unstable free thiols .Applications De Recherche Scientifique

Modification of Electrode Surfaces

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate derivatives have been explored for modifying electrode surfaces. They are used to create self-assembled monolayers (SAMs) on gold and platinum electrodes. These SAMs exhibit high charge-transfer resistance and are effective in forming well-ordered layers, making them useful in electrochemical applications (Kaur et al., 2013).

Supramolecular Interaction for Detection Applications

Derivatives of this compound have shown significant interaction with β-cyclodextrin (β-CD), enhancing fluorescence properties in aqueous solutions. This interaction can be utilized for detecting substances like salicylaldehyde, indicating its potential in sensor technology and detection methods (Liu et al., 2012).

Reactions with Halogens and N-Halo Compounds

Research has been conducted on the reactions of S-phenyl thioacetate with halogens and N-halo compounds. These reactions yield various products like acetyl bromide and phenyl disulfide, which are important for understanding the chemical behavior and potential applications of such compounds in synthesis and material science (Minato et al., 1977).

Carbon Dioxide Gas Sensing

Ethynylated-thiourea derivatives, related to the phenylethynyl structure, have been developed for detecting carbon dioxide (CO2) gas. These compounds demonstrate significant response and recovery times in CO2 absorption and desorption, making them suitable for environmental monitoring and industrial applications (Daud et al., 2019).

Nonlinear Optical Properties

The compound has been used in the synthesis of organometallic dendrimers with significant nonlinear optical (NLO) properties. These properties are crucial for applications in optical signal processing, data storage, and biophotonics (Alanazi, 2020).

Photocatalysis

Derivatives of phenyl-ethynyl compounds have been used to synthesize complexes that exhibit photocatalytic activity. These complexes are effective in photocatalyzing the oxidation of organic substances, which is important in the field of green chemistry and environmental applications (Davidson et al., 2015).

Binding Characteristics with Human Serum Albumin

Studies on the binding of thiosemicarbazone derivatives to human serum albumin (HSA) have been conducted. Understanding this binding is crucial for pharmacokinetic mechanisms, which could have implications in drug design and delivery (Karthikeyan et al., 2016).

Propriétés

IUPAC Name |

S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLJTQTZLWBSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730889 | |

| Record name | S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate | |

CAS RN |

356590-07-3 | |

| Record name | S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate influence its ability to form SAMs on gold electrodes?

A1: The research by [] demonstrates that S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate (compound 1 in the study) forms well-ordered monolayers on gold electrodes. This is attributed to the molecule's linear, conjugated oligo(phenyleneethynylene) (OPE) backbone, which facilitates dense packing on the surface. In contrast, the introduction of methoxy groups (compound 3) or a second thiol group (compound 4) disrupts this ordered packing, resulting in SAMs with pinholes or less dense structures. These structural variations directly impact the electrochemical properties of the resulting SAMs, as evidenced by differences in electron tunnelling resistance observed in cyclic voltammetry and electrochemical impedance spectroscopy experiments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)

![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)